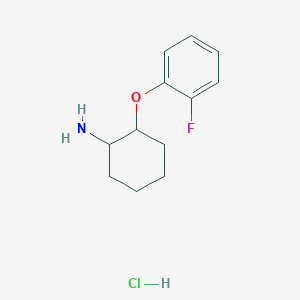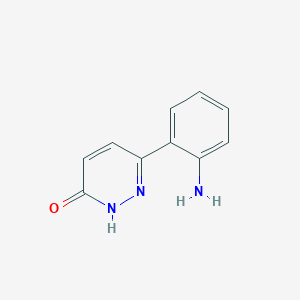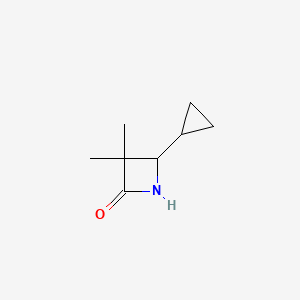![molecular formula C13H15ClFN3O B1442884 Clorhidrato de 3-[(4-Fluorofenil)metil]-5-(pirrolidin-2-il)-1,2,4-oxadiazol CAS No. 1311315-96-4](/img/structure/B1442884.png)
Clorhidrato de 3-[(4-Fluorofenil)metil]-5-(pirrolidin-2-il)-1,2,4-oxadiazol
Descripción general
Descripción
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3O and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación antiviral
Se ha informado que los derivados del indol, que comparten similitudes estructurales con nuestro compuesto de interés, exhiben actividades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del grupo fluorofenilo en nuestro compuesto podría potencialmente mejorar sus capacidades antivirales, convirtiéndolo en un candidato para una mayor exploración en el desarrollo de fármacos antivirales.
Estudios antiinflamatorios
Los derivados del indol también son conocidos por sus propiedades antiinflamatorias. La parte oxadiazol en el compuesto es particularmente interesante, ya que a menudo se asocia con la actividad antiinflamatoria. Esto sugiere que nuestro compuesto podría utilizarse en el estudio de nuevos agentes antiinflamatorios, ofreciendo posiblemente un nuevo enfoque terapéutico para las afecciones relacionadas con la inflamación .
Actividad anticancerígena
Los componentes estructurales del compuesto, como el anillo de pirrolidina, se encuentran en muchos compuestos biológicamente activos con propiedades anticancerígenas. La investigación sobre el potencial del compuesto como agente anticancerígeno podría conducir al desarrollo de nuevos tratamientos dirigidos a tipos específicos de cáncer, aprovechando las propiedades únicas de los grupos pirrolidina y oxadiazol .
Aplicaciones antimicrobianas
Los compuestos con un núcleo de indol son conocidos por poseer propiedades antimicrobianas. La combinación de los grupos fluorofenilo y oxadiazol en nuestro compuesto podría contribuir a un amplio espectro de actividad antimicrobiana, convirtiéndolo en un activo valioso en la lucha contra las cepas microbianas resistentes .
Potencial neurofarmacológico
El anillo de pirrolidina es una característica común en los fármacos neuroactivos debido a su impacto en la estereoquímica y la cobertura tridimensional de las moléculas. Esto sugiere que nuestro compuesto podría investigarse por sus efectos potenciales en el sistema nervioso central, lo que posiblemente conduciría a nuevos tratamientos para los trastornos neurológicos .
Investigación antidiabética
Los derivados del indol se han identificado como poseedores de efectos antidiabéticos. La estructura única de nuestro compuesto, particularmente el anillo oxadiazol, podría explorarse para su utilidad en la modulación de los niveles de azúcar en sangre, ofreciendo una nueva vía para el desarrollo de fármacos antidiabéticos .
Estudios antimaláricos
Las actividades biológicas de los derivados del indol se extienden a los efectos antimaláricos. Las características estructurales del compuesto, incluido el grupo fluorofenilo, podrían aprovecharse en el diseño de nuevos agentes antimaláricos, contribuyendo potencialmente al esfuerzo mundial para combatir la malaria .
Inhibición enzimática
Los derivados del indol son conocidos por actuar como inhibidores enzimáticos, lo cual es crucial en el tratamiento de diversas enfermedades. La disposición específica de los grupos funcionales del compuesto podría estudiarse por su capacidad para inhibir enzimas clave en los procesos patológicos, proporcionando información sobre nuevas estrategias terapéuticas .
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. The pyrrolidine ring is a common feature in many biologically active compounds and is often involved in binding to target proteins .
Mode of Action
The mode of action would depend on the specific target proteins of this compound. The fluorophenyl group could be involved in hydrophobic interactions, while the pyrrolidine ring could form hydrogen bonds or dipole-dipole interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. The effects could range from enzyme inhibition or activation, to effects on cell signaling, depending on the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, charge, and the presence of functional groups. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence these properties .
Result of Action
The molecular and cellular effects would depend on the specific actions of this compound on its target proteins. This could range from changes in cell growth and proliferation, to effects on cell death, depending on the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance or inhibit its binding to target proteins .
Análisis Bioquímico
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities. In in vitro and in vivo studies, prolonged exposure to 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for long-term biochemical modulation .
Dosage Effects in Animal Models
In animal models, the effects of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride vary with different dosages. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can induce toxic or adverse effects, such as cellular damage or organ dysfunction. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The metabolic fate of this compound includes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its overall bioavailability and efficacy. Understanding the transport mechanisms of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRADVFJPPHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)







![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
